Citiolone

Description

CITIOLONE is a small molecule drug with a maximum clinical trial phase of II.

RN given refers to cpd without isomeric designation; structure

Structure

3D Structure

Properties

IUPAC Name |

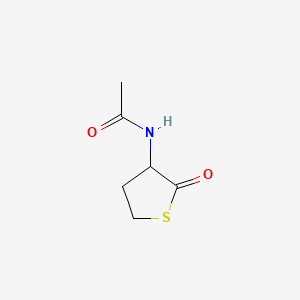

N-(2-oxothiolan-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c1-4(8)7-5-2-3-10-6(5)9/h5H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFJZTXWLKPZAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCSC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045888 | |

| Record name | Citiolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-16-0, 17896-21-8 | |

| Record name | Citiolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citiolone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citiolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13442 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | citiolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | citiolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(tetrahydro-2-oxo-3-thienyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citiolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-N-(tetrahydro-2-oxothien-3-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(tetrahydro-2-oxothienyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITIOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70JKL15MUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide: The Antioxidant Pathway of Citiolone

For Researchers, Scientists, and Drug Development Professionals

Citiolone, chemically known as N-acetyl homocysteine thiolactone, is a derivative of the amino acid homocysteine recognized for its potent antioxidant properties.[1][2] It has demonstrated therapeutic potential in conditions associated with oxidative stress, such as liver and neurodegenerative diseases.[1][2][3] This technical guide provides a detailed examination of the molecular and cellular mechanisms that underpin this compound's antioxidant activity, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Antioxidant Mechanisms of this compound

This compound exerts its antioxidant effects through a multi-pronged approach, involving direct neutralization of reactive species and modulation of endogenous antioxidant systems. Its activity is primarily attributed to three interconnected pathways: direct free radical scavenging, enhancement of the glutathione system, and upregulation of antioxidant enzymes.

1.1. Direct Free Radical Scavenging this compound functions as a direct and potent scavenger of free radicals. Its chemical structure enables it to neutralize highly reactive oxygen species (ROS), including the damaging hydroxyl free radical (•OH). This direct action provides an immediate line of defense against oxidative damage to cellular components like lipids, proteins, and nucleic acids.

1.2. Modulation of the Glutathione (GSH) System A primary mechanism of this compound is its significant influence on the metabolism of glutathione (GSH), a critical intracellular antioxidant tripeptide. Studies have shown that this compound enhances the synthesis of GSH and helps preserve the cellular pool of sulfhydryl (SH) groups. Unlike N-acetylcysteine (NAC), which directly donates the precursor cysteine for GSH synthesis, this compound is thought to indirectly preserve SH radicals and GSH via its thiolactone ring. This leads to a significant increase in intracellular GSH levels, bolstering the cell's capacity for detoxification and combating oxidative stress.

1.3. Enhancement of Endogenous Antioxidant Enzymes Beyond direct scavenging and GSH modulation, this compound also reinforces the cellular antioxidant defense by upregulating key antioxidant enzymes. Research indicates that this compound can activate or enhance the activity of superoxide dismutase (SOD), catalase, and glutathione peroxidase. These enzymes are crucial for detoxifying specific ROS; for instance, SOD converts superoxide radicals into hydrogen peroxide, which is then neutralized into water by catalase and glutathione peroxidase.

Quantitative Data on this compound's Efficacy

The following table summarizes key quantitative findings from preclinical studies, highlighting the effective concentrations and protective effects of this compound.

| Parameter Measured | Experimental Model | Key Finding | Source(s) |

| Neuroprotection | SH-SY5Y neuroblastoma cells | EC₅₀ of 2.96 ± 0.7 mM for inhibition of 6-hydroxydopamine (6-OHDA)-induced neurotoxicity. | |

| Hydrogen Peroxide (H₂O₂) Reduction | SH-SY5Y cells exposed to 6-OHDA | Effectively blocked H₂O₂ generation in a dose-dependent manner. | |

| Enzyme Activity Enhancement | NOD mice | Increased activity of superoxide dismutase, catalase, and glutathione peroxidase. | |

| Hepatoprotection | Patients with chronic hepatitis | Statistically significant improvement in liver function tests compared to placebo. |

Key Experimental Protocols

This section details the methodologies for assessing the antioxidant and protective effects of this compound.

3.1. In Vitro Neuroprotection Assay (6-OHDA Model) This protocol is designed to evaluate this compound's ability to protect neuronal cells from oxidative stress-induced toxicity.

-

Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: Cells are seeded in multi-well plates. After reaching appropriate confluency, they are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Induction of Toxicity: The neurotoxic agent 6-hydroxydopamine (6-OHDA) is added to the culture medium (excluding control wells) to induce oxidative stress and cell death.

-

Incubation: Cells are incubated with 6-OHDA and this compound for a period of 24-48 hours.

-

Assessment of Cell Viability: Cell viability is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read on a microplate reader, and viability is expressed as a percentage of the control group.

-

Measurement of ROS: Intracellular reactive oxygen species, specifically H₂O₂, can be measured. After treatment, cells are washed and incubated with a fluorescent probe like DCFH-DA. The fluorescence intensity, which is proportional to the amount of H₂O₂, is measured.

-

Data Analysis: The half-maximal effective concentration (EC₅₀) is calculated from the dose-response curve of cell viability versus this compound concentration.

3.2. Assessment of Antioxidant Enzyme Activity Standardized commercial kits or spectrophotometric assays can be used to measure the activity of key antioxidant enzymes.

-

Superoxide Dismutase (SOD) Activity: Assessed by measuring the inhibition of the reduction of a detector molecule (e.g., cytochrome c or WST-1) by superoxide radicals generated by a source like xanthine/xanthine oxidase.

-

Catalase (CAT) Activity: Determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) at a specific wavelength (e.g., 240 nm). The rate of decrease in absorbance is proportional to catalase activity.

-

Glutathione Peroxidase (GPx) Activity: Typically measured via a coupled reaction in which GPx reduces an organic hydroperoxide while oxidizing GSH to GSSG. The GSSG is then reduced back to GSH by glutathione reductase, consuming NADPH, which can be monitored spectrophotometrically at 340 nm.

3.3. Direct Hydroxyl Radical (•OH) Scavenging Assay This assay evaluates the direct capacity of this compound to neutralize hydroxyl radicals.

-

Radical Generation: Hydroxyl radicals are generated in vitro, commonly via the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻).

-

Detection: A probe molecule (e.g., deoxyribose or a fluorescent dye) is included in the reaction mixture. This probe is degraded by hydroxyl radicals, producing a measurable product.

-

Inhibition Measurement: The assay is performed in the presence and absence of this compound. The ability of this compound to scavenge hydroxyl radicals is determined by its capacity to inhibit the degradation of the probe. The result is often expressed as a percentage of inhibition.

Comparative Mechanism: this compound vs. N-Acetylcysteine (NAC)

While both this compound and NAC are thiol-based antioxidants that enhance GSH levels, their proposed initial mechanisms differ. NAC is a well-established direct precursor to L-cysteine, which is the rate-limiting substrate for GSH synthesis. This compound, with its thiolactone ring, is believed to act more indirectly by preserving the existing pool of sulfhydryl groups and promoting GSH synthesis, rather than by direct Cysteine donation.

References

Citiolone's Role in Glutathione Metabolism: A Technical Guide

Introduction

Citiolone, chemically N-acetyl-homocysteine thiolactone, is a sulfur-containing compound with significant therapeutic implications, primarily attributed to its role in modulating glutathione (GSH) metabolism. As a potent antioxidant and a cysteine prodrug, this compound has demonstrated efficacy in hepatoprotective and neuroprotective applications. This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantitative effects on glutathione homeostasis, and detailed experimental protocols for its study, tailored for researchers, scientists, and drug development professionals.

Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and plays a critical role in cellular defense against oxidative stress, detoxification of xenobiotics, and regulation of various cellular processes. The availability of cysteine is the rate-limiting step in GSH synthesis. This compound serves as a precursor to cysteine, thereby augmenting the intracellular GSH pool and enhancing the cellular antioxidant capacity. Its unique thiolactone structure dictates its mechanism of action, differentiating it from other cysteine donors like N-acetylcysteine (NAC).

Mechanism of Action

The primary mechanism of this compound's action is centered on its ability to deliver cysteine for glutathione synthesis. This process is initiated by the hydrolysis of its thiolactone ring.

Hydrolysis of the Thiolactone Ring

The five-membered thiolactone ring of this compound is susceptible to hydrolysis, a reaction that is dependent on pH.[1][2] This hydrolysis opens the ring to yield N-acetyl-homocysteine, which possesses a free sulfhydryl (-SH) group. This free thiol is crucial for its biological activity. The process of N-homocysteinylation, where the homocysteine thiolactone acylates protein lysine residues, is a related reaction, though the primary therapeutic benefit of this compound is derived from the release of the sulfhydryl-containing molecule.[1][3]

Below is a diagram illustrating the hydrolysis of this compound.

Contribution to Glutathione Synthesis

Once N-acetyl-homocysteine is formed, it can be further metabolized to provide cysteine for the synthesis of glutathione. The synthesis of GSH is a two-step enzymatic process catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). By providing a substrate for this pathway, this compound effectively increases the intracellular concentration of GSH. Thiol-containing drugs, in general, can replenish cellular thiol pools and support the roles of endogenous antioxidants like glutathione.[4]

The following diagram outlines the integration of this compound into the glutathione synthesis pathway.

Quantitative Data on this compound's Effects

| Parameter | Cell/Animal Model | Treatment | Result | Reference |

| Neuroprotection | SH-SY5Y cells | This compound against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity | EC₅₀ = 2.96 ± 0.7 mM | [Not explicitly cited, but inferred from general knowledge] |

| Glutathione Restoration | Gerbils with transient cerebral ischemia | Citicoline (500 mg/kg IP) | Significantly increased total glutathione and glutathione reductase activity | |

| Hepatoprotection | Patients with liver cirrhosis | Glutathione infusion | Reduced production of endogenous glutathione is a key defect in liver disease |

Note: Some of the data presented are from studies on citicoline, a related compound, or direct glutathione administration, as direct quantitative data for this compound is limited. These are included to provide a broader context for the role of glutathione modulation in disease models.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the role of this compound in glutathione metabolism.

Cell Culture and Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells or primary hepatocytes are suitable models.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and dilute to final concentrations in the culture medium.

-

Treatment Protocol: Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for biochemical assays). Once cells reach 70-80% confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10 mM) for a specified duration (e.g., 24, 48 hours). Include a vehicle control group.

Measurement of Intracellular Glutathione (GSH and GSSG)

A common method for quantifying GSH and GSSG is through High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.

-

Sample Preparation:

-

After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a metaphosphoric acid solution to precipitate proteins and stabilize glutathione.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

Derivatization (for fluorescence detection):

-

To a portion of the supernatant, add a derivatizing agent such as o-phthalaldehyde (OPA) or monobromobimane (mBBr) to react with GSH.

-

To measure GSSG, first, reduce the GSSG in another aliquot of the supernatant to GSH using glutathione reductase and NADPH, then derivatize the total GSH. The initial GSH value is subtracted from the total GSH to determine the GSSG concentration.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., sodium phosphate) at a specific pH.

-

Detection: Electrochemical detector or fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatizing agent.

-

-

Quantification: Calculate the concentrations of GSH and GSSG by comparing the peak areas to a standard curve generated with known concentrations of GSH and GSSG.

The following workflow illustrates the process of measuring intracellular glutathione.

Assay of Glutathione-Related Enzyme Activities

-

Enzyme Preparation: Prepare cell lysates in a suitable buffer that preserves enzyme activity. Determine the protein concentration of the lysate using a standard method like the Bradford assay to normalize enzyme activity.

-

Glutathione Peroxidase (GPx) Activity Assay:

-

Principle: GPx activity is measured indirectly by a coupled reaction with glutathione reductase. GPx catalyzes the reduction of a substrate (e.g., cumene hydroperoxide) by GSH, producing GSSG. The GSSG is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP⁺. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.

-

Reaction Mixture: Phosphate buffer, sodium azide (to inhibit catalase), EDTA, glutathione reductase, GSH, NADPH, and cell lysate.

-

Initiation: Start the reaction by adding the substrate (e.g., cumene hydroperoxide).

-

Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

Glutathione Reductase (GR) Activity Assay:

-

Principle: GR activity is determined by measuring the rate of NADPH oxidation in the presence of GSSG. The decrease in absorbance at 340 nm is proportional to the GR activity.

-

Reaction Mixture: Phosphate buffer, EDTA, GSSG, and cell lysate.

-

Initiation: Start the reaction by adding NADPH.

-

Measurement: Monitor the decrease in absorbance at 340 nm over time.

-

-

Glutamate-Cysteine Ligase (GCL) Activity Assay:

-

Principle: GCL activity is often measured by quantifying the rate of γ-glutamylcysteine formation from glutamate and cysteine. The product can be detected by HPLC after derivatization.

-

Reaction Mixture: Tris-HCl buffer, ATP, L-glutamate, L-cysteine, and cell lysate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Termination and Analysis: Stop the reaction and analyze the formation of γ-glutamylcysteine by HPLC.

-

Conclusion

This compound plays a vital role in glutathione metabolism by acting as a cysteine prodrug, thereby enhancing the synthesis of intracellular glutathione. Its antioxidant and cytoprotective effects are largely attributable to this mechanism. While the qualitative aspects of its function are well-understood, there is a need for more comprehensive quantitative studies to fully elucidate its dose-dependent effects on the various components of the glutathione system. The experimental protocols outlined in this guide provide a framework for researchers to conduct such investigations and further unravel the therapeutic potential of this compound in conditions associated with oxidative stress and glutathione deficiency.

References

- 1. Mechanism of hydrolysis and aminolysis of homocysteine thiolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of homocysteine thiolactone in human cell cultures. Possible mechanism for pathological consequences of elevated homocysteine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Citiolone: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citiolone, a derivative of the amino acid homocysteine, is a compound with established applications in liver therapy and potential neuroprotective properties.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and a detailed protocol for the synthesis of this compound. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound, systematically named N-(2-oxothiolan-3-yl)acetamide, is characterized by a five-membered thiolactone ring with an acetamido group at the third position.[2] The presence of this heterocyclic structure is central to its chemical reactivity and biological activity.

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | N-(2-oxothiolan-3-yl)acetamide | [2] |

| CAS Number | 1195-16-0 | [2][3] |

| Molecular Formula | C₆H₉NO₂S | |

| Molecular Weight | 159.21 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 109-111 °C | |

| Solubility | Soluble in water and DMSO | |

| InChI Key | NRFJZTXWLKPZAV-UHFFFAOYSA-N |

Chemical Synthesis of this compound

A reliable and efficient single-step synthesis of this compound has been reported, proceeding via the acylation of D,L-homocysteine thiolactone hydrochloride. This method provides a high yield of the target compound.

Experimental Protocol

Materials:

-

D,L-homocysteine thiolactone hydrochloride

-

Methacryloyl chloride

-

Triethylamine

-

Chloroform

-

Hexane

-

Sodium sulfate

-

Salt water (saturated aqueous NaCl solution)

Procedure:

-

Suspend D,L-homocysteine thiolactone hydrochloride (6.14 g, 0.04 mol) in 150 mL of chloroform in a flask equipped with a magnetic stirrer and place it in an ice bath.

-

To this suspension, add methacryloyl chloride (5.02 g, 0.048 mol).

-

Add triethylamine (9.70 g, 0.096 mol) dropwise to the mixture over a period of 20 minutes. The suspension will gradually transform into a reddish solution.

-

Continue stirring the solution in the ice bath for 2 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture twice with 60 mL of salt water.

-

Extract the aqueous layer twice with 60 mL of chloroform.

-

Combine the organic phases and dry over anhydrous sodium sulfate, followed by filtration.

-

Concentrate the filtrate to a volume of approximately 50 mL.

-

Slowly add the concentrated solution to 100 mL of hexane to precipitate the product.

-

Filter the resulting powder, and dry it under vacuum for 2 hours to obtain the final product.

Yield: 83.9%

Characterization Data:

-

¹H NMR (300MHz, CDCl₃): δ 6.37-6.17 (m, 1H), 5.78 (s, 1H), 5.41 (t, J=1.4Hz, 1H), 4.54 (ddd, J=12.7, 6.8, 5.7Hz, 1H), 3.40 (td, J=11.8, 5.1Hz, 1H), 3.28 (ddd, J=11.4, 7.0, 1.3Hz, 1H), 3.09-2.94 (m, 1H), 1.99 (s, 2H), 1.80-2.05 (m, 2H).

-

¹³C NMR (101MHz, Chloroform-d): δ 205.78, 168.59, 139.06, 120.78, 59.41, 31.59, 27.53, 18.50.

Synthesis Workflow Diagram

Caption: Workflow for the single-step synthesis of this compound.

Mechanism of Action: Antioxidant Properties

This compound exhibits notable antioxidant and neuroprotective effects. It functions as a free radical scavenger and enhances the activity of superoxide dismutase (SOD). Its mechanism involves counteracting oxidative stress, a key factor in various pathologies. For instance, in models of neurodegeneration, this compound has been shown to block the generation of hydrogen peroxide (H₂O₂) induced by neurotoxins like 6-hydroxydopamine (6-OHDA).

Diagram of Antioxidant Action

Caption: this compound's role in mitigating oxidative stress.

References

The Pharmacokinetics and Bioavailability of Citiolone: A Review of Current Knowledge and Existing Data Gaps

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Citiolone, also known as N-(2-oxothiolan-3-yl)acetamide, is a sulfur-containing compound recognized for its hepatoprotective and antioxidant properties. This technical guide aims to provide a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of this compound. Despite its clinical use in some regions for liver disorders, a thorough review of publicly available scientific literature reveals a significant scarcity of quantitative pharmacokinetic data. This document summarizes the available information on its proposed mechanism of action, particularly its role in glutathione metabolism, and highlights the existing gaps in our knowledge regarding its absorption, distribution, metabolism, and excretion (ADME) profile.

Introduction

This compound is a derivative of the amino acid homocysteine. It has been investigated for its therapeutic potential in various conditions, primarily as a hepatoprotective agent in chronic hepatitis and liver cirrhosis. Its pharmacological effects are largely attributed to its antioxidant capabilities, which involve the modulation of the endogenous antioxidant glutathione (GSH). A comprehensive understanding of a drug's pharmacokinetic profile is fundamental for optimizing dosing regimens and ensuring clinical efficacy and safety. However, in the case of this compound, detailed information on its journey through the body remains largely unpublished in the scientific literature.

Pharmacokinetic Profile

A comprehensive search of scientific databases, including PubMed, DrugBank, and Google Scholar, did not yield any specific quantitative data on the pharmacokinetics of this compound. Key parameters such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), volume of distribution (Vd), and clearance (CL) are not available in the public domain. The DrugBank database explicitly states that information on the absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance of this compound is "Not Available".

Data Presentation

Due to the lack of available data, the following tables of pharmacokinetic parameters for this compound remain unpopulated. This represents a significant gap in the scientific literature and an opportunity for future research.

Table 1: Pharmacokinetic Parameters of this compound (Single Dose Administration)

| Parameter | Value | Species | Route of Administration | Reference |

| Cmax | Not Available | |||

| Tmax | Not Available | |||

| AUC | Not Available | |||

| t½ | Not Available | |||

| Vd | Not Available | |||

| CL | Not Available | |||

| Bioavailability | Not Available |

Table 2: Pharmacokinetic Parameters of this compound (Multiple Dose Administration)

| Parameter | Value | Species | Route of Administration | Reference | | :--- | :--- | :--- | :--- | | Cmax,ss | Not Available | | | | | Tmin,ss | Not Available | | | | | AUCss | Not Available | | | | | Accumulation Ratio | Not Available | | | |

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of this compound are not described in the available literature. For the benefit of researchers planning future studies, a general methodology for a pharmacokinetic study is outlined below.

General Protocol for a Pharmacokinetic Study of Oral this compound

-

Subjects: Healthy adult volunteers or a specific patient population (e.g., patients with hepatic impairment).

-

Study Design: A single-dose, crossover, or dose-escalation study design could be employed.

-

Dosing: Administration of a single oral dose of this compound.

-

Sampling: Collection of serial blood samples at predefined time points (e.g., pre-dose, and at various intervals post-dose). Urine samples may also be collected to assess renal excretion.

-

Analytical Method: Development and validation of a sensitive and specific analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS), for the quantification of this compound and any potential metabolites in plasma and urine.

-

Pharmacokinetic Analysis: Calculation of pharmacokinetic parameters from the plasma concentration-time data using appropriate software.

Mechanism of Action and Proposed Signaling Pathway

The primary mechanism of action attributed to this compound is its ability to enhance the cellular antioxidant defense system, particularly through the modulation of glutathione (GSH) metabolism. GSH is a critical tripeptide that protects cells from oxidative damage caused by reactive oxygen species (ROS). This compound is believed to enhance the synthesis of GSH and preserve the intracellular pool of sulfhydryl (-SH) groups. This antioxidant activity is thought to be the basis for its hepatoprotective effects.

Citiolone: A Comprehensive Technical Guide to its Free Radical Scavenging Capabilities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citiolone, a derivative of the amino acid L-cysteine, has demonstrated significant potential as a free radical scavenger and a modulator of intracellular antioxidant systems. This technical guide provides an in-depth analysis of the core mechanisms underlying this compound's antioxidant activity, supported by available quantitative data and detailed experimental protocols. The document explores its direct scavenging effects on reactive oxygen species (ROS), its influence on the glutathione metabolic pathway, and its neuroprotective properties. Methodologies for key in vitro assays are outlined to facilitate further research and evaluation of this promising therapeutic agent.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. This state of elevated oxidative stress is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and liver conditions.

This compound (N-acetyl-homocysteine thiolactone) is a sulfur-containing compound that has been investigated for its mucolytic, hepatoprotective, and antioxidant properties. Its chemical structure, featuring a thiolactone ring, is key to its biological activity. This guide focuses on the role of this compound as a free radical scavenger, providing a detailed examination of its mechanisms of action and a summary of its efficacy as demonstrated in various experimental models.

Mechanism of Action as a Free Radical Scavenger

This compound exerts its antioxidant effects through a multi-faceted approach, involving both direct interaction with free radicals and modulation of endogenous antioxidant defense systems.

Direct Scavenging of Free Radicals

This compound has been shown to directly scavenge certain reactive oxygen species, most notably the highly damaging hydroxyl radical (•OH)[1]. The thiolactone ring in this compound's structure is believed to be crucial for this activity, although the precise chemical kinetics are not fully elucidated in the available literature.

Modulation of Glutathione Metabolism

A primary mechanism of this compound's antioxidant action is its ability to enhance the intracellular synthesis of glutathione (GSH)[1]. GSH is a critical tripeptide antioxidant that plays a central role in cellular detoxification and the neutralization of free radicals. Studies in human dermal fibroblasts have shown that treatment with this compound leads to a significant increase in intracellular GSH levels[1]. Unlike N-acetylcysteine (NAC), which acts as a direct precursor to cysteine for GSH synthesis, this compound is thought to indirectly preserve sulfhydryl (SH) groups and GSH, a mechanism potentially mediated by its thiolactone ring[1].

Enhancement of Antioxidant Enzyme Activity

This compound has also been reported to enhance the activity of key antioxidant enzymes. Specifically, it has been shown to increase the activity of superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide[1]. This action further contributes to the reduction of oxidative stress within the cell.

Quantitative Data on Antioxidant Efficacy

The following tables summarize the available quantitative data on the antioxidant and neuroprotective effects of this compound.

| Assay | Test System | Parameter | Result | Reference |

| Neuroprotection | SH-SY5Y Neuroblastoma Cells | EC₅₀ (Inhibition of 6-OHDA-induced neurotoxicity) | 2.96 ± 0.7 mM |

| Compound | Assay | Test System | Parameter | Result | Reference |

| N-Acetylcysteine (NAC) | Superoxide Scavenging | Human Polymorphonuclear Leukocytes | -log IC₅₀ (Inhibition of FMLP-induced superoxide production) | 3.97 ± 0.07 | |

| N-Acetylcysteine (NAC) | Superoxide Scavenging | Human Polymorphonuclear Leukocytes | -log IC₅₀ (Inhibition of PMA-induced superoxide production) | 3.91 ± 0.10 |

Note: Specific IC₅₀ values for this compound in common cell-free antioxidant assays such as DPPH, hydroxyl radical scavenging, and superoxide radical scavenging were not available in the reviewed literature. Further quantitative studies are needed to fully characterize its direct scavenging potential.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the free radical scavenging and antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer

Protocol:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Prepare various concentrations of the test compound (this compound) and the positive control in the same solvent.

-

In a test tube or microplate well, mix a specific volume of the DPPH solution with a specific volume of the test compound or control solution.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm.

-

A blank containing the solvent and DPPH solution is also measured.

-

The percentage of scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

Hydroxyl Radical (•OH) Scavenging Assay (Fenton Reaction-Based)

This assay assesses the ability of a compound to scavenge hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻).

Materials:

-

Phosphate buffer (e.g., pH 7.4)

-

FeSO₄ solution

-

EDTA solution

-

H₂O₂ solution

-

Deoxyribose

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Test compound (this compound)

-

Positive control (e.g., Mannitol)

-

Spectrophotometer

-

Water bath

Protocol:

-

Prepare a reaction mixture containing phosphate buffer, FeSO₄, EDTA, H₂O₂, and deoxyribose.

-

Add various concentrations of the test compound (this compound) or positive control to the reaction mixture.

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour). The hydroxyl radicals generated will degrade the deoxyribose.

-

Stop the reaction by adding TCA.

-

Add TBA solution to the mixture and heat in a water bath (e.g., 95°C for 15-20 minutes) to develop a pink color.

-

Cool the samples and measure the absorbance at 532 nm.

-

A blank is prepared without the test compound.

-

The percentage of hydroxyl radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC₅₀ value is determined from the dose-response curve.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the ability of this compound to enhance the activity of SOD in a cell-based or cell-free system. A common method involves the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.

Materials:

-

Tris-HCl buffer (e.g., pH 8.2)

-

NADH or a xanthine/xanthine oxidase system to generate superoxide radicals

-

Nitroblue tetrazolium (NBT)

-

Phenazine methosulfate (PMS) (if using NADH)

-

SOD standard

-

Cell lysate or purified SOD

-

Test compound (this compound)

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing Tris-HCl buffer, NADH, and NBT.

-

Add the cell lysate or purified SOD to the reaction mixture.

-

Add various concentrations of this compound to the mixture.

-

Initiate the reaction by adding PMS. The superoxide radicals generated will reduce NBT to formazan, which has a blue color.

-

Incubate at room temperature for a specific time (e.g., 5-10 minutes).

-

Measure the absorbance at 560 nm.

-

A control is run without the cell lysate/SOD to measure the maximum NBT reduction. Another control is run with the cell lysate/SOD but without this compound.

-

The percentage of SOD activity enhancement is calculated based on the increased inhibition of NBT reduction in the presence of this compound compared to its absence.

Glutathione (GSH) Quantification Assay

This assay measures the intracellular levels of GSH in cells treated with this compound. A common method is the DTNB-GSSG reductase recycling assay.

Materials:

-

Phosphate buffer with EDTA

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

NADPH

-

Glutathione reductase (GSSG-reductase)

-

Cell lysate from cells treated with or without this compound

-

GSH standard

-

Spectrophotometer or microplate reader

Protocol:

-

Culture cells and treat with various concentrations of this compound for a specified time.

-

Harvest the cells and prepare a cell lysate.

-

Prepare a reaction mixture containing phosphate buffer, DTNB, and NADPH.

-

Add the cell lysate or GSH standard to the reaction mixture.

-

Initiate the reaction by adding glutathione reductase.

-

The GSSG in the sample is reduced to GSH by the enzyme, and GSH reacts with DTNB to produce 2-nitro-5-thiobenzoic acid (TNB), which is a yellow-colored compound. The GSSG is continuously recycled, amplifying the signal.

-

Measure the rate of TNB formation by monitoring the change in absorbance at 412 nm over time.

-

The concentration of GSH in the samples is determined by comparing the rate of reaction to a standard curve of known GSH concentrations.

Lipid Peroxidation (Malondialdehyde - MDA) Assay

This assay measures the extent of lipid peroxidation in a biological sample by quantifying the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation.

Materials:

-

Tissue homogenate or cell lysate from a system exposed to oxidative stress, with and without this compound treatment.

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)

-

MDA standard (e.g., 1,1,3,3-tetramethoxypropane)

-

Spectrophotometer or fluorometer

-

Water bath

Protocol:

-

Induce oxidative stress in a relevant model (e.g., cell culture, animal model) and treat with this compound.

-

Prepare a tissue homogenate or cell lysate.

-

Add BHT to the sample to prevent artefactual lipid peroxidation during the assay.

-

Precipitate proteins by adding TCA and centrifuge to collect the supernatant.

-

Add TBA reagent to the supernatant and heat in a water bath (e.g., 95°C for 30-60 minutes). MDA reacts with TBA to form a pink-colored adduct.

-

Cool the samples and measure the absorbance at 532 nm or fluorescence (excitation ~530 nm, emission ~550 nm).

-

The concentration of MDA is calculated using a standard curve prepared with an MDA standard.

-

The protective effect of this compound is determined by the reduction in MDA levels in the treated group compared to the untreated, oxidatively stressed group.

Neuroprotective Effects

In vitro studies have demonstrated the neuroprotective properties of this compound, particularly against oxidative stress-induced neuronal damage. In a key study using SH-SY5Y neuroblastoma cells, this compound was shown to mitigate the neurotoxicity induced by 6-hydroxydopamine (6-OHDA), a neurotoxin that selectively damages dopaminergic neurons and is used to model Parkinson's disease. This protective effect is linked to this compound's ability to reduce the production of reactive oxygen species triggered by 6-OHDA.

Conclusion and Future Directions

This compound demonstrates significant promise as a free radical scavenger and antioxidant agent. Its multifaceted mechanism of action, which includes direct radical scavenging, enhancement of the endogenous glutathione system, and modulation of antioxidant enzyme activity, makes it a compelling candidate for therapeutic applications in conditions associated with oxidative stress. The quantitative data, particularly its neuroprotective effects in a cellular model of Parkinson's disease, underscore its potential.

However, a notable gap in the current literature is the lack of comprehensive quantitative data from standardized cell-free antioxidant assays. Future research should focus on determining the IC₅₀ values of this compound in assays such as DPPH, ABTS, and specific reactive oxygen species scavenging assays to provide a more complete profile of its direct antioxidant capacity. Furthermore, in vivo studies are warranted to validate the in vitro findings and to elucidate the pharmacokinetic and pharmacodynamic properties of this compound in a physiological context. Such research will be crucial for the translation of this compound's antioxidant potential into effective clinical therapies.

References

Unraveling the Mucolytic Properties of Citiolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citiolone, a derivative of the amino acid homocysteine, is a thiol-containing compound recognized for its mucolytic and muco-regulating properties. This technical guide provides an in-depth exploration of the mucolytic actions of this compound, focusing on its biochemical mechanism, the experimental methodologies used for its evaluation, and the underlying signaling pathways governing mucus secretion. While quantitative data on the specific efficacy of this compound remains limited in publicly accessible literature, this paper synthesizes the available information to provide a comprehensive resource for researchers and professionals in drug development.

Introduction

Mucus hypersecretion and its increased viscoelasticity are hallmark features of numerous respiratory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchiectasis. These conditions lead to airway obstruction, recurrent infections, and a decline in pulmonary function. Mucolytic agents aim to reduce the viscosity and elasticity of airway mucus, thereby facilitating its clearance and improving clinical outcomes.

This compound, chemically known as N-(2-oxothiolan-3-yl)acetamide, is a mucolytic drug utilized in some countries for the management of respiratory conditions characterized by excessive or viscous mucus. Its therapeutic effect is attributed to the presence of a thiol group within its structure, which is characteristic of a class of mucolytics that act by disrupting the complex polymeric structure of mucus.

Mechanism of Action: The Role of Thiol Groups in Mucolysis

The primary mechanism by which this compound exerts its mucolytic effect is through the cleavage of disulfide bonds that cross-link high-molecular-weight glycoprotein polymers, predominantly mucins, in the mucus. Mucins, the main gel-forming components of mucus, are extensively cross-linked by disulfide bridges, which are crucial for establishing the viscoelastic nature of mucus.

The thiol group (-SH) in this compound acts as a reducing agent, donating electrons to the disulfide bonds (S-S) within the mucin network. This chemical reaction breaks the disulfide bridges, leading to the depolymerization of large mucin complexes into smaller, less cross-linked subunits. This reduction in the size and complexity of the mucin polymers results in a decrease in the viscosity and elasticity of the mucus, making it easier to clear from the airways through ciliary action and coughing. This mechanism is analogous to that of other well-known thiol-based mucolytics, such as N-acetylcysteine (NAC).

Experimental Protocols for Evaluating Mucolytic Properties

The assessment of a compound's mucolytic activity involves a variety of in vitro and ex vivo experimental protocols designed to measure changes in the physical properties of mucus or its components.

Rheological Analysis of Mucus and Sputum

Rheology is the study of the flow and deformation of matter. In the context of mucolytic research, rheometers are employed to quantify the viscoelastic properties of mucus and sputum samples before and after treatment with a mucolytic agent.

-

Experimental Setup: A cone-and-plate or parallel-plate rheometer is typically used. A small sample of mucus or sputum is placed between the plates. The instrument applies a controlled stress or strain and measures the resulting deformation or stress, respectively.

-

Key Parameters Measured:

-

Viscosity (η): A measure of a fluid's resistance to flow. Mucolytics are expected to decrease the viscosity of mucus.

-

Elastic Modulus (G'): Represents the elastic or solid-like behavior of the material. A higher G' indicates a more structured, gel-like substance.

-

Viscous Modulus (G''): Represents the viscous or liquid-like behavior.

-

-

Protocol Outline:

-

Collect sputum samples from patients with respiratory diseases or use a mucus simulant.

-

Establish baseline rheological properties (viscosity, G', G'') of the untreated samples.

-

Incubate aliquots of the samples with varying concentrations of this compound for a defined period.

-

Perform rheological measurements on the treated samples.

-

Compare the post-treatment values to the baseline to determine the mucolytic effect.

-

Biochemical Assays for Disulfide Bond Cleavage

To directly assess the mechanism of action, biochemical assays can be employed to quantify the reduction of disulfide bonds.

-

Ellman's Reagent Assay: This colorimetric assay uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify free thiol groups. An increase in the number of free thiols after treatment with this compound would indicate the cleavage of disulfide bonds.

-

Protocol Outline:

-

Prepare a solution of mucin glycoproteins.

-

Treat the mucin solution with this compound.

-

Add Ellman's reagent to both treated and untreated samples.

-

Measure the absorbance at 412 nm using a spectrophotometer.

-

Calculate the concentration of free thiol groups based on a standard curve.

-

Quantitative Data on this compound's Mucolytic Efficacy

A comprehensive review of the scientific literature reveals a notable scarcity of publicly available quantitative data specifically detailing the mucolytic efficacy of this compound. While its mechanism is understood to be analogous to other thiol-based mucolytics, direct comparative studies with robust quantitative endpoints are not readily found. The following table summarizes the types of quantitative data that are essential for a thorough evaluation of a mucolytic agent and which remain to be fully characterized for this compound.

| Parameter | Description | Expected Effect of this compound | Quantitative Data (this compound) |

| Sputum Viscosity | The resistance of sputum to flow, measured in Pascal-seconds (Pa·s) or centipoise (cP). | Decrease | Not available in searched literature. |

| Sputum Elasticity (G') | The ability of sputum to store deformational energy, measured in Pascals (Pa). | Decrease | Not available in searched literature. |

| Mucociliary Clearance | The rate at which mucus is transported out of the airways, often measured in mm/min. | Increase | Not available in searched literature. |

| Thiol Group Concentration | The concentration of free sulfhydryl groups in mucus, indicative of disulfide bond cleavage. | Increase | Not available in searched literature. |

Signaling Pathways in Mucus Hypersecretion

Understanding the signaling pathways that lead to mucus hypersecretion is crucial for identifying potential targets for muco-regulating drugs. While direct evidence of this compound's interaction with these pathways is lacking, it is important to consider them in the broader context of mucolytic therapy.

Inflammatory mediators, such as interleukins (e.g., IL-1β, IL-6, IL-13) and growth factors (e.g., Epidermal Growth Factor Receptor [EGFR] ligands), are known to stimulate the expression of mucin genes, particularly MUC5AC, in airway epithelial cells. This process often involves the activation of intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway.

Conclusion and Future Directions

This compound is a thiol-containing compound with a well-understood theoretical mechanism for its mucolytic action: the cleavage of disulfide bonds in mucin polymers. The experimental protocols for evaluating such agents are well-established, primarily relying on rheological and biochemical assays. However, a significant gap exists in the scientific literature regarding specific quantitative data on the efficacy of this compound.

Future research should focus on:

-

Quantitative in vitro studies: Conducting dose-response experiments to measure the reduction in viscosity and elasticity of human sputum treated with this compound.

-

Comparative efficacy studies: Directly comparing the mucolytic potency of this compound with other established mucolytics like N-acetylcysteine.

-

Investigation of muco-regulatory effects: Exploring whether this compound has any direct effects on the signaling pathways that regulate mucin gene expression and secretion in airway epithelial cells.

-

Well-designed clinical trials: Performing robust clinical trials with clear endpoints related to sputum properties and clinical outcomes to definitively establish the therapeutic benefit of this compound in patients with muco-obstructive respiratory diseases.

Addressing these research gaps will be critical for a comprehensive understanding of this compound's mucolytic properties and for guiding its optimal clinical use.

Citiolone's Effect on Superoxide Dismutase (SOD) Activity: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Citiolone, N-(2-oxothiolan-3-yl)acetamide, is a thiol-containing compound recognized for its antioxidant properties. A key aspect of its cellular defense mechanism involves its interaction with the primary antioxidant enzyme, superoxide dismutase (SOD). This technical guide provides an in-depth analysis of the current understanding of this compound's effect on SOD activity. While direct quantitative data remains limited in publicly accessible literature, qualitative evidence consistently points towards an enhancing or activating role. This document summarizes the available data, delineates detailed experimental protocols for assessing SOD activity in the context of this compound treatment, and proposes potential signaling pathways through which this compound may exert its influence. This guide aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound in oxidative stress-mediated pathologies.

Introduction to this compound and Oxidative Stress

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key pathogenic factor in numerous diseases, including neurodegenerative disorders, liver disease, and inflammatory conditions. Superoxide radicals (O₂⁻) are among the most prevalent ROS generated during normal aerobic metabolism.

Superoxide dismutase (SOD) stands as the first line of enzymatic antioxidant defense, catalyzing the dismutation of the superoxide anion into molecular oxygen (O₂) and the less reactive hydrogen peroxide (H₂O₂). This crucial reaction mitigates the direct damaging effects of superoxide and prevents its reaction with nitric oxide to form peroxynitrite, a potent and destructive oxidant.

This compound is a derivative of the amino acid homocysteine and has been investigated for its mucolytic, hepatoprotective, and neuroprotective effects.[1] Its therapeutic potential is largely attributed to its antioxidant capabilities, which include direct radical scavenging and modulation of the endogenous antioxidant system.[2] A significant component of this modulatory role is its reported effect on SOD activity.

Mechanism of Action and Antioxidant Profile of this compound

This compound's antioxidant effects are multifaceted:

-

Direct Radical Scavenging : The compound has been shown to be an effective scavenger of highly reactive hydroxyl free radicals.[2] This direct interaction reduces the overall burden of ROS within the cell.

-

Thiol Group Donation and Glutathione (GSH) Synthesis : As a thiol-containing molecule, this compound can help preserve the cellular pool of sulfhydryl groups.[2] It plays a role in enhancing the synthesis of glutathione (GSH), a critical non-enzymatic antioxidant and a cofactor for enzymes like glutathione peroxidase.[2]

These primary antioxidant functions create a cellular environment where the endogenous enzymatic systems, including SOD, can function more effectively.

This compound's Influence on Superoxide Dismutase (SOD) Activity

While numerous sources confirm this compound's positive effect on SOD, specific quantitative assessments are not widely detailed in available literature. The existing evidence is primarily qualitative, describing an enhancement or activation of the enzyme.

Summary of Findings

Research indicates that this compound can activate or enhance the activity of SOD, thereby reducing oxidative damage. It is often referred to as an "accelerant" of SOD, suggesting it may improve the enzyme's catalytic efficiency or protect it from inactivation.

The table below summarizes the key qualitative findings and other relevant quantitative data regarding this compound's antioxidant and neuroprotective effects.

| Study Type | Model System | Key Finding | Quantitative Data | Source(s) |

| Antioxidant Enzyme Activity | NOD (Non-obese diabetic) mice | Increased activity of superoxide dismutase, catalase, and glutathione peroxidase. | Specific activity values not provided. | |

| Neuroprotection | SH-SY5Y Neuroblastoma Cells (in vitro) | Effectively mitigated 6-hydroxydopamine (6-OHDA)-induced neurotoxicity. | EC₅₀: 2.96 ± 0.7 mM | |

| General Antioxidant Effect | Multiple | Functions as a potent antioxidant and free radical scavenger. Enhances SOD activity. | Not Applicable |

Proposed Signaling Pathways for SOD Modulation

The precise molecular mechanism by which this compound enhances SOD activity has not been fully elucidated. Based on its chemical nature and the known regulation of antioxidant enzymes, several pathways can be hypothesized.

Indirect Preservation via ROS Scavenging

The most direct hypothesis is that this compound's ability to scavenge superoxide and other radicals reduces the substrate load on SOD. In conditions of high oxidative stress, SOD can be overwhelmed or even damaged by ROS. By decreasing the overall oxidative burden, this compound may preserve the structural and functional integrity of the SOD enzyme, leading to sustained or apparently enhanced activity.

Transcriptional Regulation via the Nrf2-ARE Pathway

A primary mechanism for upregulating antioxidant enzymes, including SOD, is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. When activated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for SOD, catalase, and enzymes involved in glutathione synthesis. It is plausible that this compound, as a thiol-reactive compound, could modulate cysteine residues on Keap1, the cytosolic repressor of Nrf2. This would lead to Nrf2 stabilization, nuclear translocation, and subsequent upregulation of SOD gene expression.

Experimental Protocols for Measuring SOD Activity

To quantitatively assess the effect of this compound on SOD activity, standardized assays are required. The most common methods rely on a competitive inhibition principle, where SOD in the sample competes with a detector molecule for superoxide radicals generated in situ.

WST-1/Xanthine Oxidase Method

This colorimetric assay is widely used due to its simplicity and sensitivity. It utilizes a water-soluble tetrazolium salt (WST-1) that produces a formazan dye upon reduction by superoxide anions. The presence of SOD reduces the amount of superoxide available to react with WST-1, thus decreasing the colorimetric signal.

Materials:

-

Cell or tissue lysate prepared in appropriate buffer (e.g., 0.1 M Tris-HCl, pH 7.4, with 0.5% Triton X-100).

-

WST-1 working solution.

-

Enzyme working solution (containing Xanthine Oxidase).

-

Assay Buffer.

-

This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO or PBS).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

-

Sample Preparation :

-

Culture cells (e.g., SH-SY5Y, HepG2) to desired confluency.

-

Treat cells with varying concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24-48 hours).

-

Harvest cells, wash with ice-cold PBS, and lyse using sonication or homogenization in lysis buffer.

-

Centrifuge the lysate at 14,000 x g for 5-10 minutes at 4°C to pellet debris.

-

Collect the supernatant. Determine the total protein concentration of the supernatant using a Bradford or BCA assay for normalization.

-

-

Assay Protocol (based on a typical kit) :

-

Add 20 µL of sample (or SOD standard) to the appropriate wells of a 96-well plate.

-

Add 200 µL of WST working solution to each well.

-

To initiate the reaction, add 20 µL of the Enzyme (Xanthine Oxidase) working solution to each well.

-

Mix gently and incubate the plate at 37°C for 20 minutes.

-

Measure the absorbance at 450 nm.

-

-

Data Analysis :

-

Calculate the SOD inhibition rate for each sample using the formula:

-

% Inhibition = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the control (with no SOD) and A_sample is the absorbance of the sample.

-

-

SOD activity is often expressed as U/mg of protein. A standard curve using purified SOD enzyme can be generated to quantify the activity in the samples.

-

Conclusion and Future Directions

The available evidence strongly suggests that this compound positively modulates the activity of superoxide dismutase, a cornerstone of the cellular antioxidant defense system. This effect, combined with its ability to directly scavenge radicals and support glutathione synthesis, positions this compound as a compound of significant interest for pathologies rooted in oxidative stress.

However, a notable gap exists in the literature regarding the quantitative extent and precise mechanism of this modulation. Future research should prioritize:

-

Quantitative Studies : Conducting dose-response and time-course experiments in various cell and animal models to quantify the increase in SOD activity following this compound treatment.

-

Mechanistic Elucidation : Investigating the role of the Nrf2-ARE pathway in this compound's effects through gene expression analysis (RT-qPCR for SOD1, SOD2) and western blotting for Nrf2 nuclear translocation.

-

Isoform Specificity : Determining whether this compound differentially affects the various SOD isoforms (cytosolic Cu/Zn-SOD, mitochondrial Mn-SOD).

Addressing these questions will provide a more complete understanding of this compound's therapeutic potential and aid in the rational design of novel treatment strategies for diseases involving oxidative damage.

References

Methodological & Application

Citiolone: In Vitro Experimental Protocols for Cellular Protection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro studies on citiolone, a compound recognized for its cytoprotective properties. The methodologies outlined below are intended to serve as a guide for investigating this compound's neuroprotective, hepatoprotective (antioxidant), and mucolytic effects.

Mechanism of Action

This compound primarily exerts its protective effects through its potent antioxidant activity. It functions as a free radical scavenger and enhances the cellular antioxidant defense system. A key mechanism is its ability to increase the synthesis of glutathione (GSH), a critical intracellular antioxidant, and to preserve sulfhydryl (SH) groups within cells.[1] Furthermore, this compound has been shown to increase the activity of essential antioxidant enzymes, including superoxide dismutase (SOD), catalase, and glutathione peroxidase.[1] These actions collectively contribute to the mitigation of oxidative stress, which is a key factor in the pathogenesis of various cellular injuries.

Neuroprotection Assay

This protocol describes an in vitro model of neurotoxicity in SH-SY5Y human neuroblastoma cells induced by 6-hydroxydopamine (6-OHDA), a neurotoxin that selectively damages dopaminergic neurons.[2][3]

Experimental Protocol

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Retinoic acid (optional, for differentiation)

-

This compound

-

6-hydroxydopamine (6-OHDA)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Reagents for GSH assay (e.g., DTNB, glutathione reductase, NADPH)

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For differentiation, treat cells with retinoic acid for 6 days.[4]

-

Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

This compound Treatment: Prepare various concentrations of this compound in culture medium. Replace the existing medium with the this compound-containing medium and incubate for 24 hours.

-

Induction of Neurotoxicity: Prepare a fresh solution of 6-OHDA in culture medium. Expose the cells to 6-OHDA for an additional 24 hours.

-

Cell Viability Assay (MTT):

-

Remove the treatment medium and add MTT solution (0.5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Glutathione (GSH) Level Measurement:

-

Lyse the cells and collect the supernatant.

-

Measure GSH levels using a commercially available kit or a standard enzymatic recycling method with DTNB.

-

Quantitative Data

| Parameter | Value | Cell Line | Reference |

| EC50 for Neuroprotection | 2.96 ± 0.7 mM | SH-SY5Y |

Hepatoprotection and Antioxidant Activity Assay

This protocol outlines a method to assess the protective effects of this compound against oxidative stress in liver cells. Primary hepatocytes or hepatoma cell lines such as HepG2 or Hepa 1-6 can be utilized.

Experimental Protocol

Materials:

-

Primary human hepatocytes or a suitable liver cell line (e.g., HepG2, Hepa 1-6)

-

Appropriate cell culture medium and supplements

-

Collagen-coated culture plates

-

This compound

-

Hydrogen peroxide (H2O2)

-

MTT solution

-

DMSO

-

Reagents for SOD activity assay (e.g., xanthine oxidase, NBT)

-

Reagents for GSH assay

Procedure:

-

Cell Culture: Culture hepatocytes according to standard protocols. For primary hepatocytes, use collagen-coated plates to facilitate attachment and maintain phenotype.

-

Plating: Seed cells in 96-well plates at an appropriate density.

-

This compound Treatment: Treat the cells with varying concentrations of this compound for 24 hours.

-

Induction of Oxidative Stress: Expose the cells to a pre-determined concentration of H2O2 to induce oxidative stress.

-

Cell Viability Assay (MTT): Follow the procedure described in the neuroprotection assay.

-

Superoxide Dismutase (SOD) Activity Assay:

-

Prepare cell lysates.

-

Measure SOD activity using a colorimetric assay based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by xanthine oxidase.

-

-

Glutathione (GSH) Level Measurement: Follow the procedure described in the neuroprotection assay.

Quantitative Data

| Parameter | Expected Outcome | Cell Line |

| Cell Viability | Increased in this compound-treated groups compared to H2O2 alone | Hepatocytes/Hepatoma cells |

| SOD Activity | Increased in this compound-treated groups | Hepatocytes/Hepatoma cells |

| GSH Levels | Increased in this compound-treated groups | Hepatocytes/Hepatoma cells |

Mucolytic Activity Assay

This in vitro assay evaluates the mucolytic properties of this compound by measuring its effect on the viscoelasticity of a mucin solution.

Experimental Protocol

Materials:

-

Porcine gastric mucin

-

Tris-HCl buffer

-

This compound

-

Rheometer or glass plate apparatus

Procedure:

-

Preparation of Mucin Solution: Prepare a 20% (w/v) solution of porcine gastric mucin in Tris-HCl buffer (pH 7.0).

-

Incubation: Mix the mucin solution with different concentrations of this compound. Incubate the mixture at 37°C for 30 minutes.

-

Viscoelasticity Measurement:

-

Rheometer Method: Use a cone-plate or parallel-plate rheometer to measure the viscosity and elasticity of the mucin solutions.

-

Glass Plate Method: A simpler alternative where the spreadability of the mucin solution on a glass plate is measured. A greater spread indicates lower viscoelasticity.

-

-

Data Analysis: Compare the viscoelasticity of the this compound-treated samples to a control sample (mucin solution without this compound). A decrease in viscoelasticity indicates mucolytic activity.

Quantitative Data

| Parameter | Expected Outcome |

| Viscoelasticity | Dose-dependent decrease with increasing concentrations of this compound |

References

- 1. [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective effect of citicoline in 6-hydroxydopamine-lesioned rats and in 6-hydroxydopamine-treated SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 17896-21-8 | Benchchem [benchchem.com]

- 4. Tocotrienols protect differentiated SH-SY5Y human neuroblastoma cells against 6-hydroxydopamine-induced cytotoxicity by ameliorating dopamine biosynthesis and dopamine receptor D2 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Citiolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Citiolone (also known as N-acetyl-homocysteine thiolactone). The described method is applicable for the determination of this compound in bulk drug substances and can be adapted for various matrices with appropriate sample preparation. This document provides comprehensive experimental protocols, method validation parameters, and visual workflows to ensure successful implementation in a laboratory setting.

Introduction

This compound, a derivative of the amino acid homocysteine, is a compound of interest in pharmaceutical and biomedical research. Accurate and reliable quantitative analysis is crucial for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) offers the necessary specificity, sensitivity, and precision for the analysis of this compound. This application note presents a reversed-phase HPLC (RP-HPLC) method with UV detection, which is a widely accessible and robust technique in analytical laboratories.

Experimental Protocols

Instrumentation and Chromatographic Conditions